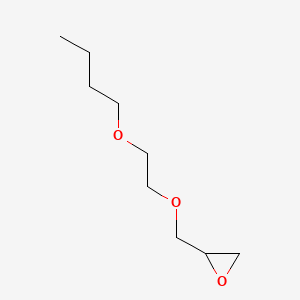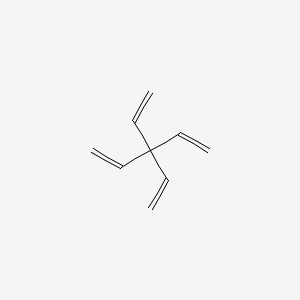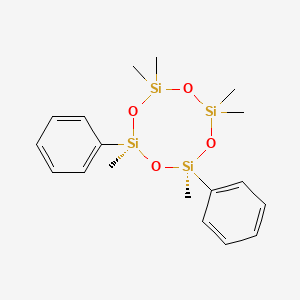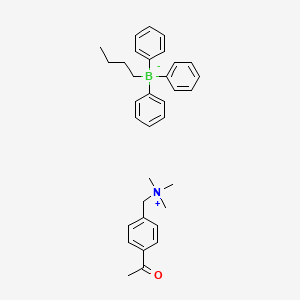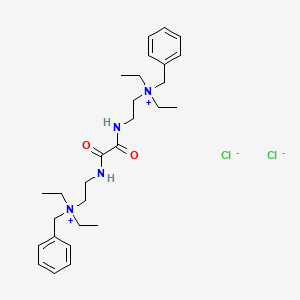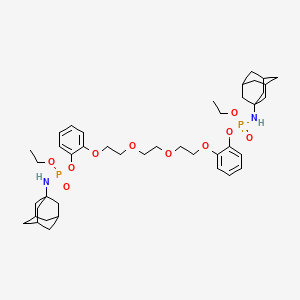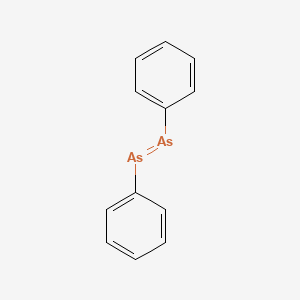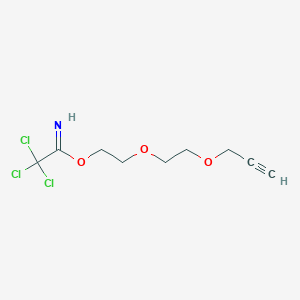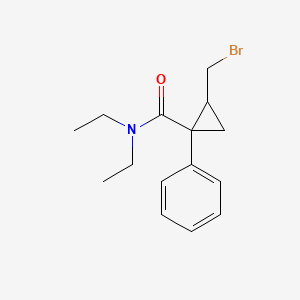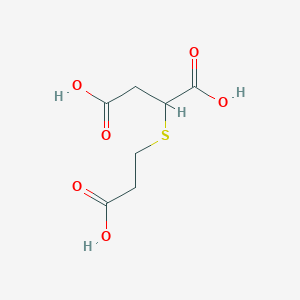
2-(2-Carboxyethylsulfanyl)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Carboxyethylsulfanyl)butanedioic acid is a chemical compound that features a carboxyethylsulfanyl group attached to a butanedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyethylsulfanyl)butanedioic acid typically involves the reaction of maleic acid with a thiol compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often using a solvent such as water or an organic solvent to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to isolate the product.
化学反応の分析
Types of Reactions
2-(2-Carboxyethylsulfanyl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxyethylsulfanyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyethylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
2-(2-Carboxyethylsulfanyl)butanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Carboxyethylsulfanyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes, influencing their activity and function.
類似化合物との比較
Similar Compounds
Succinic acid: A structurally similar compound with different functional groups.
Maleic acid: Another related compound with distinct chemical properties.
Fumaric acid: Shares a similar backbone but differs in functional groups.
Uniqueness
This detailed article provides a comprehensive overview of 2-(2-Carboxyethylsulfanyl)butanedioic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
19343-85-2 |
|---|---|
分子式 |
C7H10O6S |
分子量 |
222.22 g/mol |
IUPAC名 |
2-(2-carboxyethylsulfanyl)butanedioic acid |
InChI |
InChI=1S/C7H10O6S/c8-5(9)1-2-14-4(7(12)13)3-6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13) |
InChIキー |
NBQUSFCQEVKHCT-UHFFFAOYSA-N |
正規SMILES |
C(CSC(CC(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


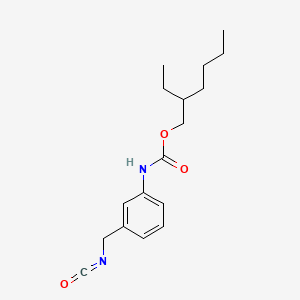
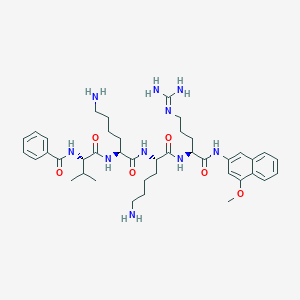
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)

